molecular formula C4H3ClO3S B1322663 Furan-3-sulfonyl chloride CAS No. 52665-49-3

Furan-3-sulfonyl chloride

Cat. No. B1322663
CAS RN: 52665-49-3
M. Wt: 166.58 g/mol
InChI Key: PCBBEIXTVWWTAK-UHFFFAOYSA-N
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Description

Furan-3-sulfonyl chloride is an organo-sulphur compound with the molecular formula C4H3ClO3S . It has a molecular weight of 166.58 .


Synthesis Analysis

Furan compounds can be synthesized using various methods. Some classical methods have been modified and improved, while other new methods have been developed . A vast variety of catalysts was used for these transformations .


Molecular Structure Analysis

The InChI code for Furan-3-sulfonyl chloride is 1S/C4H3ClO3S/c5-9(6,7)4-1-2-8-3-4/h1-3H . It contains a total of 12 bonds, including 9 non-H bonds, 7 multiple bonds, 1 rotatable bond, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 sulfone, and 1 Furane .


Chemical Reactions Analysis

Organic sulfonyl chlorides are valuable synthetic intermediates in the preparation of a wide range of sulfonyl derivatives . They undergo substitution reactions with various nucleophilic reagents . Furan and its derivatives exhibit a wide spectrum of biological activities and can be cytotoxic and anti-tumor, antispasmodic and anti-feeding .


Physical And Chemical Properties Analysis

Furan-3-sulfonyl chloride is a liquid at room temperature . It should be stored at a temperature of -10 degrees Celsius to maintain its stability .

Scientific Research Applications

  • Antibacterial Activity

    • Field : Medicinal Chemistry
    • Application : Furan derivatives have shown significant antibacterial activity. They are being used in the fight against bacterial strain-caused infections .
    • Method : The furan nucleus is included in the synthesis of new drugs. Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics .
    • Results : Furan-containing compounds have been employed as medicines in a number of distinct disease areas .
  • Synthetic Chemistry

    • Field : Organic Chemistry
    • Application : Furan and its derivatives are useful for a broad range of synthetic targets .
    • Method : Furan can undergo a wide range of reactions. It can serve as an immediate precursor to many important substructures, thus achieving a prominent role in synthetic chemistry .
    • Results : Furan participates in Diels–Alder and oxyallyl cation cycloaddition reactions more readily than pyrrole or thiophene .
  • Biorefineries

    • Field : Green Chemistry
    • Application : Furan platform chemicals (FPCs) are directly available from biomass and are promising feedstock for both oxidative and reductive transformations .
    • Method : The workhorse of chemical reactants and petroleum refineries is being replaced with biorefineries .
    • Results : The spectacular range of compounds that can be economically synthesized from biomass via FPCs .
  • Synthetic Chemistry

    • Field : Organic Chemistry
    • Application : Furan and its derivatives are useful for a broad range of synthetic targets .
    • Method : Furan can undergo a wide range of reactions. It can serve as an immediate precursor to many important substructures, thus achieving a prominent role in synthetic chemistry .
    • Results : Furan participates in Diels–Alder and oxyallyl cation cycloaddition reactions more readily than pyrrole or thiophene .
  • Biorefineries

    • Field : Green Chemistry
    • Application : Furan platform chemicals (FPCs) are directly available from biomass and are promising feedstock for both oxidative and reductive transformations .
    • Method : The workhorse of chemical reactants and petroleum refineries is being replaced with biorefineries .
    • Results : The spectacular range of compounds that can be economically synthesized from biomass via FPCs .

Safety And Hazards

Furan-3-sulfonyl chloride is considered hazardous. It causes burns by all exposure routes and is toxic if inhaled . It reacts violently with water, releasing gases which are toxic if inhaled .

Future Directions

Furan platform chemicals (FPCs), which include furan-3-sulfonyl chloride, are directly available from biomass . They have the potential to replace traditional resources such as crude oil in the chemical industry . This would require the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .

properties

IUPAC Name

furan-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClO3S/c5-9(6,7)4-1-2-8-3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBBEIXTVWWTAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40623292
Record name Furan-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furan-3-sulfonyl chloride

CAS RN

52665-49-3
Record name Furan-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FURAN-3-SULFONYL CHLORIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In flame dried glassware under a nitrogen atmosphere to a solution of 428 mg (2.909 mmol) of 3 bromofuran in anhydrous tetrahydrofuran at -78° C. was added 2.0 mL n-butyl lithium (3.2 mmol at 1.6 molar in hexane). After 45 minutes the resultant solution was added via cannula to a 20° C. solution of sulfuryl chloride in diethyl ether (5 mL plus a 2 mL rinse). After 1 h, the reaction was quenched with 0.5N hydrochloric acid and extraced into diethyl ether. The ethereal extracts were washed with saturated brine, dried over magnesium sulfate, filtered and concentrated in vacuo to provide 158 mg of the title product. (1H) NMR (CDCl3) consistent with structure.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
W Li, J Li, Y Wu, J Wu, R Hotchandani… - Journal of medicinal …, 2009 - ACS Publications
… Preparation of the 8-bromo-7-nitrodibenzo[b,d]furan-3-sulfonyl chloride (36) required extensive manipulation to place the nitro group at the desired C7 position. Bromination is a …
Number of citations: 104 pubs.acs.org
APS Bonakdar, A Sadeghi, HR Aghaei… - Russian Journal of …, 2020 - Springer
Novel chalcone sulfonamide derivatives were synthesized starting from benzophenones and aldehydes in 3 steps. Also, (E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one …
Number of citations: 33 link.springer.com
MS Feizabad - 2019 - archiv.ub.uni-marburg.de
Cysteine sulfoxides are important secondary compounds in Allium sativum and A. cepa, and have been known as substrates specific for enzyme alliinase. Different types of cysteine …
Number of citations: 1 archiv.ub.uni-marburg.de

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